molecular formula C9H10N2S B15168764 4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol CAS No. 872272-38-3

4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol

Cat. No.: B15168764
CAS No.: 872272-38-3
M. Wt: 178.26 g/mol
InChI Key: SREFMTBBMBSAGZ-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is a chemical compound that features an imidazole ring fused to a benzene ring with a thiol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol involves its interaction with molecular targets through its thiol and imidazole groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.

    4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Contains an amine group instead of a thiol group.

    4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Features additional phenyl groups on the imidazole ring.

Uniqueness

4-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in biochemical research and potential therapeutic applications.

Properties

CAS No.

872272-38-3

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol

InChI

InChI=1S/C9H10N2S/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11)

InChI Key

SREFMTBBMBSAGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)S

Origin of Product

United States

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